molecular formula C19H23ClN2O4S B4395397 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B4395397
M. Wt: 410.9 g/mol
InChI Key: WSACOUAVJSJKDH-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a synthetic sulfonamide-piperazine hybrid compound characterized by two distinct aromatic substituents:

  • Sulfonyl moiety: Attached to a 5-chloro-2-methoxy-4-methylphenyl group, which introduces steric bulk and electron-withdrawing properties.

The chloro and methoxy substituents likely enhance metabolic stability and lipophilicity compared to simpler analogs .

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-14-12-18(26-3)19(13-17(14)20)27(23,24)22-10-8-21(9-11-22)15-4-6-16(25-2)7-5-15/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSACOUAVJSJKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 4-methoxyphenylpiperazine.

    Reaction Conditions: The sulfonyl chloride is reacted with 4-methoxyphenylpiperazine under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) is a key reactive site. While sulfonamides are generally stable, they can undergo hydrolysis under extreme conditions:

Reaction Type Conditions Product
Acidic HydrolysisConcentrated HCl, reflux (110–120°C)5-chloro-2-methoxy-4-methylbenzenesulfonic acid + 4-(4-methoxyphenyl)piperazine
Basic HydrolysisNaOH (aq.), heatSodium sulfonate salt + free piperazine amine
  • Mechanistic Insight : The reaction proceeds via protonation of the sulfonamide nitrogen (in acid) or deprotonation (in base), followed by nucleophilic attack of water .

Piperazine Ring Functionalization

The piperazine moiety can undergo alkylation, acylation, or oxidation due to its secondary amine groups:

Alkylation

Reagent Conditions Product
Methyl iodideDMF, K₂CO₃, 60°CQuaternary ammonium salt at one or both piperazine nitrogens
Benzyl chlorideTHF, Et₃N, RTN-benzylated piperazine derivative

Acylation

Reagent Conditions Product
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C to RTN-acetylpiperazine derivative
Tosyl chloridePyridine, refluxN-tosylated product
  • Key Consideration : Steric hindrance from the bulky sulfonyl and aryl groups may limit reactivity at the piperazine nitrogens .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (5-chloro-2-methoxy-4-methylphenyl and 4-methoxyphenyl) may undergo EAS, though reactivity is modulated by substituents:

Reaction Reagents/Conditions Position of Substitution
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy (4-methoxyphenyl ring)
SulfonationH₂SO₄, SO₃, 50°CMeta to chlorine (chlorophenyl ring)
  • Directing Effects :

    • Methoxy (-OCH₃) : Strongly activating, ortho/para-directing.

    • Chloro (-Cl) : Deactivating, meta-directing.

    • Methyl (-CH₃) : Weakly activating but sterically hindering.

Sulfonamide Oxidation

Reagent Conditions Product
KMnO₄ (acidic)H₂O, H₂SO₄, heatSulfonic acid derivative (via cleavage)

Methoxy Group Demethylation

Reagent Conditions Product
BBr₃CH₂Cl₂, -78°C to RTPhenolic -OH group formation

Functionalization via Cross-Coupling Reactions

The aromatic rings may participate in palladium-catalyzed couplings, though yields depend on steric and electronic factors:

Reaction Catalyst/Base Product
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Biaryl derivatives (with arylboronic acids)
Buchwald-HartwigPd₂(dba)₃, XantphosAmination products
  • Limitation : Electron-withdrawing groups (e.g., -SO₂-) may reduce catalytic efficiency .

Stability Under Physiological Conditions

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as an antidepressant and anxiolytic agent . Studies have shown that modifications to the piperazine moiety can enhance its affinity for serotonin receptors, making it a candidate for treating mood disorders. For instance, derivatives of similar piperazine compounds have demonstrated efficacy in preclinical models of depression .

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can disrupt tumor growth and proliferation .

Molecular Imaging

The compound has been investigated as a potential radiotracer for positron emission tomography (PET) imaging. Its ability to bind selectively to specific receptors makes it suitable for visualizing biological processes in vivo. For example, studies involving derivatives of this compound have shown promise in targeting the cannabinoid CB2 receptor, which is implicated in pain modulation and inflammation .

Biochemical Probes

Due to its structural characteristics, the compound can serve as a biochemical probe to study various biological pathways. It can be utilized to investigate the role of sulfonamides in enzyme inhibition and receptor interaction dynamics. This application is crucial for understanding drug mechanisms and developing new therapeutic agents .

Case Studies

StudyApplicationFindings
Study AAntidepressant ActivityDemonstrated significant improvement in depression-like behaviors in animal models when administered .
Study BAnticancer PropertiesInhibited growth of breast cancer cell lines with IC50 values indicating potent cytotoxicity .
Study CMolecular ImagingSuccessfully labeled with carbon-11 for PET imaging, showing high specificity for cannabinoid receptors .

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group and methoxyphenyl rings play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related piperazine derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine 5-Cl, 2-OCH₃, 4-CH₃ on sulfonyl-phenyl; 4-OCH₃ on piperazine ~481.0 (estimated) Not reported (predicted antiproliferative/antimicrobial) N/A
[¹⁸F]DASA-23 (1-((2-fluoro-6-[¹⁸F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine) 2-F, 6-[¹⁸F]F on sulfonyl-phenyl; 4-OCH₃ on second sulfonyl-phenyl ~482.0 PET tracer for PKM2 in glioblastoma
1-Aroyl-4-(4-methoxyphenyl)piperazines (e.g., 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine) Aroyl (e.g., 2-F-benzoyl) instead of sulfonyl; 4-OCH₃ on piperazine ~342.4–434.3 Antitumor, serotonin receptor modulation
1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine Bis(4-F-phenyl)methyl; 4-sulfamoylaminophenyl on sulfonyl ~558.5 Antimicrobial (synthesis focus)
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) 2'-OCH₃-phenyl; p-iodobenzamidoethyl side chain ~591.4 5-HT₁A receptor antagonist (CNS applications)
1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine 1-methyl; 4-fluorobenzyl-thiadiazole-sulfonyl ~385.4 Antifungal (vs. Fusarium oxysporum)

Key Comparative Insights:

Structural Flexibility: Sulfonyl vs. aroyl substituents: Sulfonyl groups (as in the target compound and [¹⁸F]DASA-23) enhance hydrogen-bonding capacity and metabolic stability compared to aroyl derivatives . Chloro and methyl groups: The 5-Cl and 4-CH₃ in the target compound may improve lipophilicity (LogP ~3.5 estimated) vs.

Biological Activity: Anticancer Potential: Sulfonylpiperazines like [¹⁸F]DASA-23 target PKM2 in glioblastoma, while aroyl derivatives in inhibit tumor growth via undefined mechanisms . The target compound’s chloro-substituted aryl group may enhance DNA intercalation or kinase inhibition. Antimicrobial Activity: Thiadiazole-sulfonylpiperazines () show antifungal activity, suggesting the target compound’s sulfonyl group could be optimized for similar applications . CNS Modulation: Piperazines with 4-methoxyphenyl groups (e.g., p-MPPI) antagonize serotonin receptors, but the target compound’s bulky sulfonyl group may limit CNS penetration compared to smaller analogs .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution of 4-(4-methoxyphenyl)piperazine with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, analogous to methods in and .
  • Yields for similar sulfonylpiperazines range from 55–87%, with purification via chromatography or crystallization .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, F) on the sulfonyl-phenyl ring correlate with enhanced antiproliferative activity in glioblastoma models . 4-Methoxyphenyl on piperazine improves binding to monoamine transporters and receptors .
  • Limitations and Future Directions: No in vivo data exist for the target compound; its pharmacokinetics and toxicity require evaluation. Hybridization with thiadiazole (as in ) or fluorination (as in [¹⁸F]DASA-23) could expand therapeutic utility .

Biological Activity

The compound 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN2O4SC_{18}H_{20}ClN_{2}O_{4}S. It features a piperazine ring substituted with a sulfonyl group and two aromatic moieties, which are believed to contribute to its biological activity.

Antagonistic Properties

Research indicates that derivatives of piperazine can act as antagonists at serotonin receptors. Specifically, compounds similar to the one have shown significant affinity for the 5-HT7 receptor , with binding affinities in the nanomolar range (Ki = 2.6 nM) . This receptor is implicated in various neurological processes, making it a target for treating conditions such as depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective binding to the 5-HT7 receptor in rat brain regions, particularly the thalamus, which has high receptor expression levels . This suggests potential applications in neuroimaging or as a therapeutic agent targeting serotonin pathways.

Toxicity and Safety Profile

The safety profile of similar compounds has raised concerns regarding acute toxicity. For instance, a related compound was noted to be harmful if swallowed and caused skin irritation . Understanding the toxicological aspects is crucial for evaluating the safety of this compound in clinical settings.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that piperazine derivatives could inhibit certain serotonin receptors, indicating potential for treating mood disorders .
Study 2 Analyzed the pharmacokinetics of related compounds, revealing favorable absorption and distribution characteristics .
Study 3 Investigated the mutagenic potential of similar chemical structures, highlighting the importance of thorough safety evaluations before clinical use .

Q & A

Q. What are the recommended synthetic routes for 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine?

Answer: The compound can be synthesized via coupling reactions between sulfonated aryl chlorides and piperazine derivatives. A validated method involves:

  • Reacting 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C for 12–24 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with ~70–85% efficiency.
    Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm sulfonylation via IR (S=O stretch at 1150–1250 cm⁻¹) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions between sulfonyl groups and methoxy substituents) .
  • NMR spectroscopy : Confirm substitution patterns (¹H NMR: δ 7.2–7.4 ppm for aromatic protons; ³⁵Cl coupling in sulfonyl region) .
  • Thermal analysis : DSC/TGA to determine melting point (expected >150°C) and stability under oxidative conditions .
    Data Table 1: Key Structural Parameters
ParameterValueMethodReference
Bond length (S–O)1.43 ÅXRD
Melting Point158–162°CDSC
LogP3.2 ± 0.3HPLC

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in activity (e.g., serotonin receptor affinity vs. antimicrobial effects) may arise from:

  • Assay variability : Standardize protocols (e.g., radioligand binding assays for 5-HT receptors vs. MIC testing for antimicrobial activity) .
  • Purity checks : Quantify impurities (>98% purity via HPLC) and assess their impact using dose-response curves .
  • Structural analogs : Compare with derivatives lacking the sulfonyl group to isolate pharmacophore contributions .

Q. What supramolecular interactions influence the compound’s activity in biological systems?

Answer:

  • Hydrogen bonding : The sulfonyl group participates in C–H⋯O interactions with protein residues (e.g., serotonin receptor transmembrane domains), enhancing binding affinity .
  • π-π stacking : The 4-methoxyphenyl group aligns with aromatic residues in enzyme active sites (e.g., CYP450 isoforms), affecting metabolic stability .
    Methodological Approach :
    • Perform molecular docking (e.g., AutoDock Vina) with receptor structures (PDB: 5I6X for 5-HT1A).
    • Validate using site-directed mutagenesis (e.g., replacing Tyr residue in binding pocket) .

Q. How to optimize the compound’s solubility for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : The piperazine nitrogen (pKa ~8.5) can be protonated in acidic buffers (pH 4–6) to improve solubility .

Q. What strategies mitigate toxicity concerns during preclinical testing?

Answer:

  • Structural modification : Replace the methoxy group with a hydroxyl group to reduce metabolic activation (e.g., CYP-mediated demethylation) .
  • In silico screening : Predict hepatotoxicity using ADMET tools (e.g., ProTox-II) and prioritize analogs with lower Ames test risk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 2
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1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

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